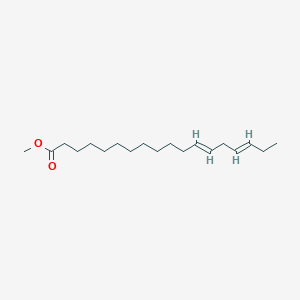
methyl (12E,15E)-octadeca-12,15-dienoate
Description
Methyl (12E,15E)-octadeca-12,15-dienoate is a methyl ester of a conjugated linolenic acid isomer with two trans double bonds at positions 12 and 14. It is a long-chain aliphatic ester identified in plant extracts, such as the bark of Ehretia laevis and flowers of Ceiba chodatii, through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) . Its structural uniqueness lies in the positioning and geometry of the double bonds, which influence its physicochemical properties and biological activities.
Properties
CAS No. |
18287-25-7 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (12E,15E)-octadeca-12,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8H,3,6,9-18H2,1-2H3/b5-4+,8-7+ |
InChI Key |
SQXLGHNKHZNVRT-AOSYACOCSA-N |
SMILES |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
Isomeric SMILES |
CC/C=C/C/C=C/CCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
Synonyms |
(12Z,15Z)-12,15-Octadecadienoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Methyl (12E,15E)-octadeca-12,15-dienoate belongs to a broader class of polyunsaturated fatty acid esters. Key structural analogs include:
Key Differences :
- Double Bond Configuration : The (12E,15E) diene system distinguishes it from isomers like (9E,12E)- or (9Z,12Z,15Z)-configured esters, which exhibit distinct chromatographic behaviors and metabolic pathways .
- Ester vs. Amide Derivatives : Compared to amide derivatives (e.g., N-vanillyl-octadecatrienamide), methyl esters generally have lower molecular weights and higher volatility, making them more suitable for GC-MS analysis .
Physicochemical Properties
Data from GC-MS analyses highlight differences in retention times and relative abundances:
Observations :
- Retention times vary significantly due to column polarity (e.g., SLB-IL111 columns resolve isomers better) and ester chain length .
- Higher abundance in Ceiba chodatii (10.67%) suggests it is a major constituent in this source compared to its lower presence in microalgae-derived biofuels (2.88%) .
Stability and Reactivity
- Isomerization Pathways: Under thermal stress (e.g., during oil deodorization), polyunsaturated esters like this compound may undergo isomerization to (9Z,12E,15Z) or other configurations, altering their biological efficacy .
- Dimer Formation : High concentrations of unsaturated esters promote dimerization in ionization regions, affecting mass spectrometry quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


